2-Ethyl-6-methylmorpholine

Descripción general

Descripción

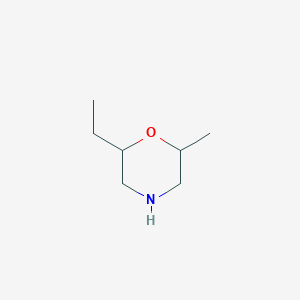

2-Ethyl-6-methylmorpholine is an organic compound with the molecular formula C₇H₁₅NO. It is a derivative of morpholine, featuring both amine and ether functional groups. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Ethyl-6-methylmorpholine can be synthesized through several methods. One common approach involves the reaction of 2-ethyl-6-methylphenol with diethylene glycol and a suitable catalyst. The reaction typically occurs under reflux conditions, followed by purification through distillation .

Industrial Production Methods: Industrial production of this compound often involves the dehydration of diethanolamine with concentrated sulfuric acid. This method is efficient and yields high purity products .

Análisis De Reacciones Químicas

Types of Reactions: 2-Ethyl-6-methylmorpholine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into secondary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed:

Oxidation: N-oxides

Reduction: Secondary amines

Substitution: Various substituted morpholine derivatives

Aplicaciones Científicas De Investigación

Chemical Reactivity

The compound exhibits several types of chemical reactions:

- Oxidation : Forms N-oxides using hydrogen peroxide or peracids.

- Reduction : Converts to secondary amines with lithium aluminum hydride.

- Substitution : Participates in nucleophilic substitution reactions with alkyl halides and acyl chlorides.

Chemistry

2-Ethyl-6-methylmorpholine is utilized as a solvent and reagent in organic synthesis, facilitating various chemical reactions due to its unique functional groups.

Biology

The compound serves as a building block for synthesizing biologically active molecules, contributing to the development of new drugs and therapeutic agents.

Medicine

It plays a significant role in pharmaceutical development, particularly in creating antimicrobial and anticancer agents. Its biological activity has been documented in several studies:

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Escherichia coli | 15 | |

| Staphylococcus aureus | 18 | |

| Candida albicans | 12 |

Industry

In industrial applications, it is used in producing polymers, resins, and other chemicals. Its properties make it suitable for various manufacturing processes.

Case Studies

-

Antimicrobial Activity Study :

A study evaluated the antimicrobial properties of various morpholine derivatives, including this compound. The results indicated significant inhibition against multiple bacterial strains, highlighting its potential as a therapeutic agent. -

Pharmaceutical Development :

Research focused on synthesizing analogs of morpholine derivatives for drug development. The study demonstrated that modifications to the morpholine structure could enhance biological activity and selectivity towards specific targets relevant to neuropsychiatric disorders. -

Agricultural Applications :

The compound has been explored for use as a herbicide, specifically in formulations targeting weed control through its interaction with plant growth regulators .

Mecanismo De Acción

The mechanism of action of 2-ethyl-6-methylmorpholine involves its interaction with various molecular targets. As a base, it can accept protons and participate in acid-base reactions. Its amine group can form hydrogen bonds and interact with biological molecules, influencing their structure and function .

Comparación Con Compuestos Similares

Morpholine: A simpler analog with similar functional groups.

N-Methylmorpholine: A methylated derivative with different reactivity.

2,6-Dimethylmorpholine: A structurally related compound with two methyl groups.

Uniqueness: 2-Ethyl-6-methylmorpholine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ethyl and methyl groups influence its reactivity and interactions with other molecules, making it valuable in various applications .

Actividad Biológica

2-Ethyl-6-methylmorpholine is a member of the morpholine family, which has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which includes a morpholine ring substituted with ethyl and methyl groups. Its potential applications span across various fields, including medicinal chemistry, agriculture, and materials science.

This compound is a colorless liquid with a characteristic amine-like odor. It is soluble in water and organic solvents, making it versatile for various applications. The molecular formula is , and its molecular weight is approximately 129.23 g/mol.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.

Antimicrobial Activity

Research indicates that compounds within the morpholine class exhibit significant antimicrobial properties. For instance, studies have shown that this compound can inhibit the growth of various bacterial strains by disrupting cell membrane integrity due to its hydrophobic nature. The presence of alkyl substitutions enhances its ability to penetrate microbial membranes, thereby increasing its efficacy against pathogens.

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Escherichia coli | 15 | |

| Staphylococcus aureus | 18 | |

| Candida albicans | 12 |

Anticancer Activity

The potential of this compound as an anticancer agent has also been explored. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. Notably, it has shown promising results against breast and colon cancer cells.

Case Study:

A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 25 µM) after 48 hours of exposure. The mechanism was attributed to the activation of caspase-dependent apoptosis pathways.

Enzyme Inhibition

Enzyme inhibition studies have highlighted the compound's ability to inhibit α-glucosidase, an enzyme critical for carbohydrate metabolism. This inhibition can be beneficial in managing conditions like diabetes by slowing down glucose absorption.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial action likely involves disrupting bacterial cell membranes, while its anticancer effects may stem from interference with apoptotic signaling pathways.

Research Findings and Applications

Recent studies have expanded the understanding of the biological applications of this compound:

- Medicinal Chemistry: Investigated as a scaffold for developing new drugs targeting bacterial infections and cancer.

- Agricultural Chemistry: Explored as a potential pesticide due to its bioactivity against plant pathogens.

- Material Science: Used as an intermediate in synthesizing polymers with antimicrobial properties.

Propiedades

IUPAC Name |

2-ethyl-6-methylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-3-7-5-8-4-6(2)9-7/h6-8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEIHFHDCQHZFAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNCC(O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.